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molecular formula C11H13ClO4 B8336914 4-(2-Chloro-ethoxy)-5-methoxy-benzoic acid methyl ester

4-(2-Chloro-ethoxy)-5-methoxy-benzoic acid methyl ester

Cat. No. B8336914
M. Wt: 244.67 g/mol
InChI Key: LQVPFNOFBAQSAZ-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

By using an identical method as above 77 g of 4-hydroxy-5-methoxy-benzoic acid methyl ester, 99.2 g of 2-chloroethyl p-toluene sulfonate, 77.7 g of potassium carbonate, and 1.7 g (4.1 mmol) of methyl-tricapryl ammonium chloride was converted to 91.6 g of the tide compound: mass spectrum (electrospray, m/e,): M+H 245.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99.2 g
Type
reactant
Reaction Step Two
Quantity
77.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
methyl-tricapryl ammonium chloride
Quantity
1.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
tide compound
Quantity
91.6 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[CH:6][CH:5]=1.C1(C)C=CC(S(O[CH2:24][CH2:25][Cl:26])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH2:24][CH2:25][Cl:26])=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C(=C1)OC)O)=O
Step Two
Name
Quantity
99.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCl)C
Step Three
Name
Quantity
77.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
methyl-tricapryl ammonium chloride
Quantity
1.7 g
Type
reactant
Smiles
Step Five
Name
tide compound
Quantity
91.6 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=C(C(=C1)OC)OCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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